

Unveiling the Anti-Angiogenic Potential of (1R)-AZD-1480: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-angiogenic properties of **(1R)-AZD-1480**, a potent small-molecule inhibitor of Janus kinases (JAK) 1 and 2. The information presented herein is intended to support further research and development efforts in the field of oncology and angiogenesis inhibition.

Introduction

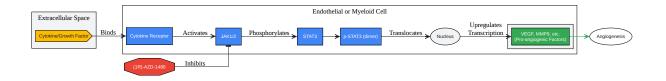
(1R)-AZD-1480 is an ATP-competitive inhibitor of JAK1 and JAK2, key enzymes in the JAK/STAT signaling pathway.[1][2] This pathway is a critical mediator of signals for a variety of cytokines and growth factors, and its aberrant activation is a hallmark of many cancers.[3] Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a downstream effector of JAK signaling, plays a pivotal role in promoting cancer cell proliferation, invasion, immune evasion, and, significantly, angiogenesis.[4] AZD1480 effectively blocks both constitutive and stimulus-induced phosphorylation of JAK1, JAK2, and STAT3.[1] This document focuses on the specific mechanisms and experimental evidence demonstrating the anti-angiogenic effects of AZD1480, primarily through its impact on the tumor microenvironment.[1][4]

Mechanism of Action: Targeting the JAK/STAT3 Axis in Angiogenesis



The anti-angiogenic activity of AZD1480 stems from its ability to inhibit the JAK/STAT3 signaling pathway in multiple cell types within the tumor microenvironment, including tumor-associated myeloid cells and endothelial cells.[4][5] This inhibition leads to a reduction in the expression of key pro-angiogenic and metastasis-promoting factors.[4]

The signaling cascade is initiated by cytokines or growth factors binding to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to act as a transcription factor for genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase 9 (MMP9).[3][4] AZD1480 directly inhibits JAK1 and JAK2, thereby preventing STAT3 phosphorylation and subsequent downstream signaling.[1][4]



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Figure 1: Mechanism of (1R)-AZD-1480 in inhibiting angiogenesis.

Quantitative Data on Anti-Angiogenic Efficacy

The efficacy of **(1R)-AZD-1480** in inhibiting angiogenesis has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of AZD1480 on Endothelial Cells



Assay	Cell Type	Treatment	Outcome	Reference
Tube Formation	Mouse Endothelial Cells	AZD1480 (1μM)	Significant inhibition of tubelike structure formation	[6][7]
Tube Formation	Human Umbilical Vein Endothelial Cells (HUVECs)	AZD1480 (1μM)	Significant inhibition of tube-like structure formation	[6][7]
Cell Migration (Wound Healing)	Mouse Endothelial Cells	AZD1480 (1μM)	Significant inhibition of cell migration	[6][7]

Table 2: In Vivo Anti-Angiogenic Effects of AZD1480



Animal Model	Assay	Treatment	Key Findings	Reference
Renca (Renal Cell Carcinoma) Syngeneic Model	CD31 Immunostaining of Tumors	AZD1480 (50 mg/kg/day) for 10 days	> 3-fold reduction in CD31+ tumor blood vessels	[4][6]
Renca Syngeneic Model	Matrigel Plug Assay with Renca cells and Myeloid cells	AZD1480 (50 mg/kg/day) for 9 days	> 7-fold reduction in CD31+ vasculature in Matrigel plugs	[8]
786-O (Human Renal Cell Carcinoma) Xenograft Model	CD31 Immunostaining of Tumors	AZD1480	Significant inhibition of angiogenesis (quantified by blood vessels per field)	[4][8]
Uterine Leiomyoma Patient-Derived Xenograft Model	Blood Vessel Staining	AZD1480 (50 mg/kg) for 28 days	Significant reduction in blood vessel formation (20.1 vs 45.6 per field of view)	[9]

Table 3: Effect of AZD1480 on Pro-Angiogenic Factors and Myeloid Cells



Model	Target Analyzed	Treatment	Outcome	Reference
Renca Tumor- Bearing Mice	CD11b+/Gr1+ Myeloid-Derived Suppressor Cells (MDSCs)	AZD1480	2 to 3-fold reduction of MDSCs in spleens and tumors	[4][8]
Renca Tumor- Infiltrating Myeloid Cells	STAT3- dependent factors (VEGF, IL-1β, FGF2, MMP9)	AZD1480	Downregulation of all factors	[4][8]
Renca Tumor Lysates	VEGF and MMP9 protein levels	AZD1480	Downregulation of both proteins	[4][6]
Renca Experimental Lung Metastasis Model	p-STAT3, VEGF, and MMP9 in lung lysates	AZD1480	Reduction in all three markers	[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiangiogenic properties of **(1R)-AZD-1480**.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

- Reagents and Materials:
 - Human Umbilical Vein Endothelial Cells (HUVECs) or Mouse Endothelial Cells (ECs)
 - Growth factor-reduced Matrigel

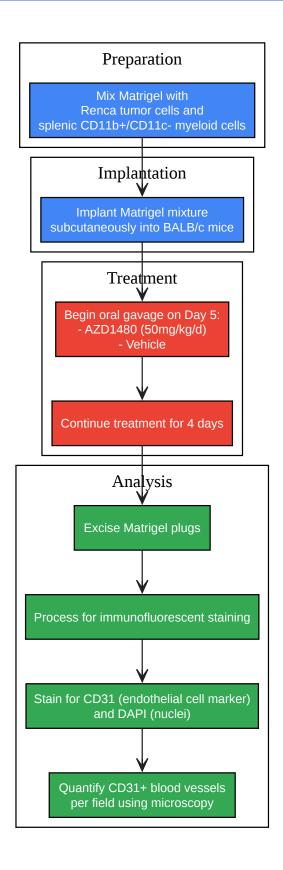


- 48-well plates
- Endothelial cell growth medium (e.g., RPMI 1640 with 1% FBS)
- Tumor conditioned medium (optional, as a stimulant)
- (1R)-AZD-1480 dissolved in DMSO
- Vehicle control (DMSO)
- Protocol:
 - \circ Coat the wells of a 48-well plate with 100 μ L of growth factor-reduced Matrigel and allow it to solidify at 37°C.
 - Harvest endothelial cells and resuspend them in low-serum medium (e.g., 1% FBS RPMI 1640).
 - Seed 5 x 104 cells per well onto the solidified Matrigel.
 - Add tumor conditioned medium (e.g., 5% Renca tumor conditioned medium) to the wells.
 - Treat the cells with varying concentrations of AZD1480 or DMSO as a vehicle control.
 - Incubate the plates for 16 hours at 37°C.
 - Visualize the tube formation using a microscope.
 - Quantify the capillary-like tube formation by manually counting the number of cord junctions with at least three branches formed by the endothelial cells.[4]

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a Matrigel plug implanted subcutaneously in mice.





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Figure 2: Experimental workflow for the in vivo Matrigel plug assay.



Protocol:

- Prepare a mixture of growth factor-reduced Matrigel containing Renca tumor cells and splenic CD11b+/CD11c- myeloid cells (enriched from Renca tumor-bearing mice) at a ratio of 1:10.[4]
- Subcutaneously implant the Matrigel mixture into BALB/c mice.
- Five days post-implantation, begin oral administration of either AZD1480 (50 mg/kg/day)
 or a vehicle control.
- Continue the treatment for 4 consecutive days.
- After the treatment period, excise the Matrigel plugs.
- Process the plugs for immunofluorescent staining to visualize blood vessels using an anti-CD31 antibody.[4]

Immunofluorescent Staining of Tumor Vasculature

This method is used to quantify vessel density within tumor tissue sections.

- Reagents and Materials:
 - Tumor tissue samples (from xenograft or syngeneic models)
 - Optimal cutting temperature (OCT) compound
 - Cryostat
 - Microscope slides
 - Primary antibody: Anti-CD31 (endothelial cell marker)
 - Secondary antibody: Fluorescently-labeled (e.g., red fluorescent dye)
 - DAPI for nuclear counterstaining
 - Fluorescence microscope



- Protocol:
 - Excise tumors from mice treated with AZD1480 or vehicle.
 - Embed the tumors in OCT compound and freeze.
 - Cut tissue sections using a cryostat.
 - Mount the sections on microscope slides.
 - Perform immunofluorescent staining using a primary antibody against CD31.
 - Apply a fluorescently-labeled secondary antibody.
 - Counterstain with DAPI to visualize cell nuclei.
 - Capture images using a fluorescence microscope.
 - Quantify the number of CD31-positive blood vessels per field of view to determine vessel density.[4]

Conclusion

(1R)-AZD-1480 demonstrates significant anti-angiogenic properties by targeting the JAK/STAT3 signaling pathway within the tumor microenvironment. Its ability to inhibit the function of both endothelial cells and pro-angiogenic myeloid cells underscores its potential as a multi-faceted anti-cancer agent. The experimental data and protocols outlined in this guide provide a solid foundation for further investigation into the therapeutic applications of AZD1480 and other JAK inhibitors in oncology, particularly in tumors where angiogenesis is a key driver of progression.

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